molecular formula C31H23F4O6P B12931390 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Katalognummer: B12931390
Molekulargewicht: 598.5 g/mol
InChI-Schlüssel: FUPVDNSVYXWWNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoromethoxyphenyl groups and a dioxaphosphocine ring, making it an interesting subject for research in organic chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds between the difluoromethoxyphenyl groups and the dioxaphosphocine ring . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The difluoromethoxyphenyl groups and the dioxaphosphocine ring can participate in various chemical reactions, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique combination of difluoromethoxyphenyl groups and a dioxaphosphocine ring. Similar compounds include other difluoromethoxyphenyl-containing molecules and dioxaphosphocine derivatives . the specific arrangement and functional groups in this compound provide distinct properties and reactivity, making it a valuable subject for further research .

Eigenschaften

Molekularformel

C31H23F4O6P

Molekulargewicht

598.5 g/mol

IUPAC-Name

1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C31H23F4O6P/c1-38-25-13-23(34)21(32)11-19(25)17-5-3-15-7-9-31-10-8-16-4-6-18(20-12-22(33)24(35)14-26(20)39-2)30(28(16)31)41-42(36,37)40-29(17)27(15)31/h3-6,11-14H,7-10H2,1-2H3,(H,36,37)

InChI-Schlüssel

FUPVDNSVYXWWNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=C(C=C7OC)F)F)OP(=O)(O3)O)C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.